molecular formula C23H31N3O3S B4193522 N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide

N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide

Cat. No. B4193522
M. Wt: 429.6 g/mol
InChI Key: PRDBIZFLJYEMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. It was first synthesized in the early 2000s and has since been investigated for its potential use in treating various diseases.

Mechanism of Action

N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide works by binding to specific enzymes and receptors in the body, inhibiting their activity and preventing them from contributing to disease progression. It has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase, as well as the activity of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation is that it may not be effective in all disease models, as its mechanism of action is specific to certain enzymes and receptors.

Future Directions

There are several potential future directions for research on N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating specific types of cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide and its potential side effects.

Scientific Research Applications

N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases.

properties

IUPAC Name

N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c27-23(26-19-17-25(18-20-26)21-11-5-3-6-12-21)15-9-1-2-10-16-24-30(28,29)22-13-7-4-8-14-22/h3-8,11-14,24H,1-2,9-10,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBIZFLJYEMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.